methyl 3-(1{H}-benzimidazol-2-yl)propanoate
Description
Methyl 3-(1H-benzimidazol-2-yl)propanoate is an ester derivative of benzimidazole, a heterocyclic aromatic compound characterized by a fused benzene and imidazole ring. The propanoate group is attached to the 2-position of the benzimidazole scaffold, distinguishing it from structural isomers such as methyl 3-(1H-benzimidazol-1-yl)propanoate (1-yl substitution) .
Properties
IUPAC Name |
methyl 3-(1H-benzimidazol-2-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)7-6-10-12-8-4-2-3-5-9(8)13-10;/h2-5H,6-7H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHWYIASYUBXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-(1{H}-benzimidazol-2-yl)propanoate typically involves the reaction of 1H-benzimidazole with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
methyl 3-(1{H}-benzimidazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted benzimidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Methyl 3-(1H-benzimidazol-2-yl)propanoate has shown potential in targeting specific cancer cell lines due to its ability to inhibit certain kinases involved in cancer progression. A study indicated that modifications of benzimidazole compounds could enhance their selectivity and potency against cancer cells, making them suitable candidates for further development as anticancer agents .
Antimicrobial Properties
Research has also demonstrated that benzimidazole derivatives exhibit antimicrobial activity. Methyl 3-(1H-benzimidazol-2-yl)propanoate can be synthesized and tested for efficacy against various bacterial strains. Preliminary results suggest that certain derivatives possess significant antibacterial effects, which could lead to the development of new antimicrobial agents .
Synthesis of Bioactive Compounds
Methyl 3-(1H-benzimidazol-2-yl)propanoate serves as an important intermediate in the synthesis of more complex bioactive molecules. Its structure allows for various chemical modifications, enabling the creation of compounds with enhanced biological activities.
Therapeutic Applications
Neurological Disorders
Recent studies have explored the potential of benzimidazole derivatives in treating neurological disorders such as Alzheimer's disease. The mechanism involves modulating neurotransmitter systems and reducing neuroinflammation, which are critical in the pathophysiology of these conditions .
Cardiovascular Health
Methyl 3-(1H-benzimidazol-2-yl)propanoate has also been investigated for its effects on cardiovascular health. Certain derivatives have shown promise in modulating blood pressure and improving endothelial function, making them candidates for further research in cardiovascular therapeutics .
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the efficacy of methyl 3-(1H-benzimidazol-2-yl)propanoate derivatives against various cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity while minimizing effects on normal cells, highlighting the compound's potential as a selective anticancer agent.
Case Study 2: Antimicrobial Testing
In a series of tests conducted against common bacterial pathogens, methyl 3-(1H-benzimidazol-2-yl)propanoate exhibited notable antimicrobial activity at low concentrations, suggesting its utility as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of methyl 3-(1{H}-benzimidazol-2-yl)propanoate involves its interaction with specific molecular targets in biological systems. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural Isomers: 1-yl vs. 2-yl Substitution
The position of the propanoate group on the benzimidazole ring significantly influences molecular properties:
- Methyl 3-(1H-benzimidazol-1-yl)propanoate (1-yl isomer): Synthesized via reaction of benzimidazole with methyl acrylate using DBU as a catalyst at room temperature. Molecular weight: 204.23 g/mol .
- For example, 3-(1H-benzimidazol-2-yl)propanoic acid forms stable copper(I) complexes via N3 coordination, suggesting the ester analog may retain similar metal-binding capabilities .
Table 1: Structural Comparison of Benzimidazole Propanoate Isomers
Heterocyclic Variants
Replacing benzimidazole with other heterocycles modulates reactivity and applications:
- Methyl 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoate: Contains a benzothiazole ring with a ketone group. This structure may exhibit enhanced electrophilicity compared to benzimidazole derivatives, influencing its reactivity in nucleophilic substitutions .
- Methyl 3-(1H-indol-1-yl)propanoate: Features an indole ring (1-yl substitution). Indole’s electron-rich nature may favor different catalytic or biological activities compared to benzimidazole analogs .
Table 2: Comparison of Heterocyclic Propanoate Derivatives
| Compound | Heterocycle | Key Properties |
|---|---|---|
| Methyl 3-(1H-benzimidazol-2-yl)propanoate | Benzimidazole | Metal coordination, aromatic stability |
| Methyl 3-(3-oxo-benzothiazol-2-yl)propanoate | Benzothiazole | Electrophilic reactivity |
| Methyl 3-(1H-indol-1-yl)propanoate | Indole | Electron-rich, potential bioactivity |
Functional Group Analogs: Esters vs. Acids
Replacing the ester group with a carboxylic acid alters solubility and reactivity:
- 2-(((1H-Benzimidazol-2-yl)methyl)amino)propanoic acid (3a): Exhibits high melting points (215–217°C) and solubility in polar solvents (water, DMSO), unlike esters. Such acids are stable and may serve as ligands or bioactive molecules .
Table 3: Functional Group Comparison
| Compound | Functional Group | Melting Point (°C) | Solubility |
|---|---|---|---|
| Methyl 3-(1H-benzimidazol-2-yl)propanoate | Ester | Not reported | Likely organic solvents |
| 3a (Acid derivative) | Carboxylic acid | 215–217 | Water, DMSO |
Biological Activity
Methyl 3-(1H-benzimidazol-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.
Chemical Structure and Properties
Methyl 3-(1H-benzimidazol-2-yl)propanoate has the molecular formula and a molecular weight of approximately 220.24 g/mol. Its structure features a benzimidazole moiety, which is known for contributing to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including methyl 3-(1H-benzimidazol-2-yl)propanoate. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.
Case Study:
In a study examining the effects of benzimidazole derivatives on colorectal cancer cells (Caco-2), methyl 3-(1H-benzimidazol-2-yl)propanoate demonstrated significant cytotoxicity. The compound was tested at concentrations up to 100 µM, resulting in a notable reduction in cell viability compared to untreated controls (p < 0.001) .
Table 1: Anticancer Activity Against Caco-2 Cells
| Compound | Concentration (µM) | Cell Viability (%) | p-value |
|---|---|---|---|
| Methyl 3-(1H-benzimidazol-2-yl)propanoate | 100 | 39.8 | <0.001 |
| Cisplatin | 100 | 25.0 | <0.001 |
Antimicrobial Activity
The antimicrobial properties of methyl 3-(1H-benzimidazol-2-yl)propanoate have been evaluated against various bacterial and fungal strains. The compound exhibits broad-spectrum activity, making it a candidate for further development as an antimicrobial agent.
Research Findings:
A study assessed the minimum inhibitory concentration (MIC) of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Methyl 3-(1H-benzimidazol-2-yl)propanoate showed promising results with an MIC comparable to standard antibiotics .
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Standard Drug (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
Antioxidant Activity
The antioxidant capacity of methyl 3-(1H-benzimidazol-2-yl)propanoate has also been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress.
Evaluation Method:
The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging assays. The results indicate that the compound exhibits significant antioxidant activity, outperforming some standard antioxidants .
Table 3: Antioxidant Activity Assay Results
| Assay Type | EC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Radical Scavenging | 40 |
| Vitamin E | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
